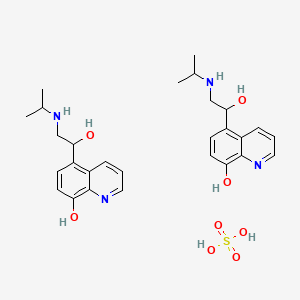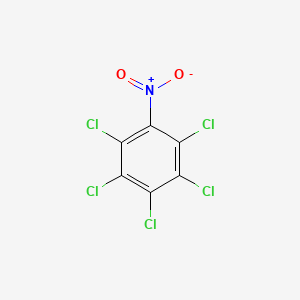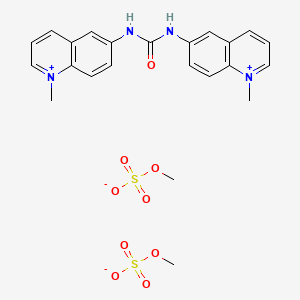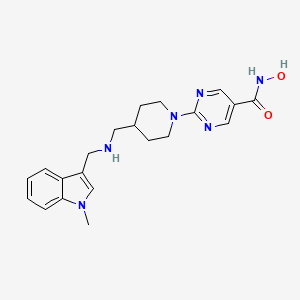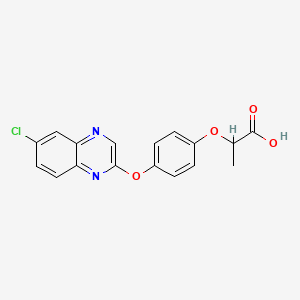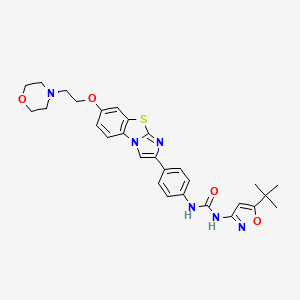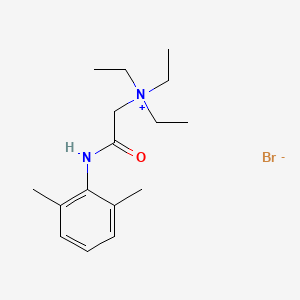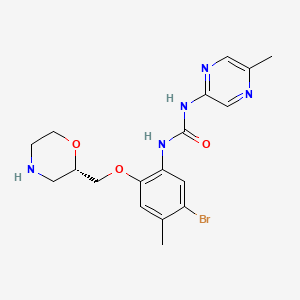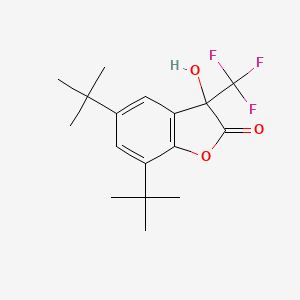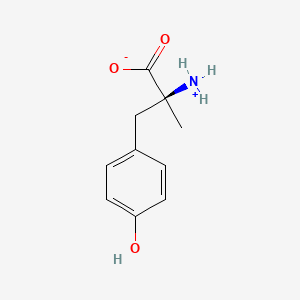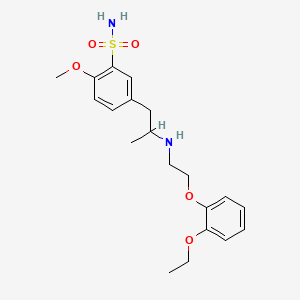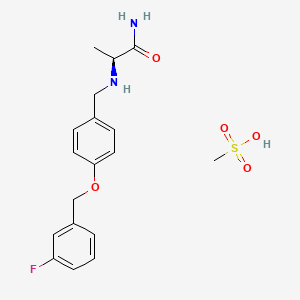
盐酸沙芬酰胺
描述
盐酸沙芬酰胺是一种主要用于治疗帕金森病的药物。它以其双重作用机制而闻名,结合了多巴胺能和非多巴胺能特性。该化合物是一种选择性可逆的单胺氧化酶 B 抑制剂,可增加脑中多巴胺的浓度。 此外,它还调节钠和钙通道并抑制谷氨酸释放,从而提供神经保护作用 .
科学研究应用
盐酸沙芬酰胺具有广泛的科学研究应用:
化学: 用作高性能液相色谱等分析方法中的参考化合物。
生物学: 研究其对神经递质系统和神经保护的影响。
医学: 主要用于治疗帕金森病,目前正在研究其在其他神经退行性疾病中的潜力。
工业: 用于开发新药,并在质量控制实验室中用作标准品 .
作用机制
盐酸沙芬酰胺通过多种机制发挥作用:
抑制单胺氧化酶 B: 这会增加脑中多巴胺水平,缓解帕金森病的症状。
调节钠和钙通道: 这会降低神经元兴奋性,并防止过量的谷氨酸释放。
神经保护: 该化合物通过抑制有害通路来保护神经元免受退化
类似化合物:
司来吉兰: 另一种用于治疗帕金森病的单胺氧化酶 B 抑制剂。
雷沙吉兰: 与司来吉兰类似,具有额外的神经保护特性。
盐酸沙芬酰胺的独特性:
双重作用机制: 与司来吉兰和雷沙吉兰不同,盐酸沙芬酰胺结合了单胺氧化酶 B 抑制和钠和钙通道调节。
盐酸沙芬酰胺因其治疗帕金森病的多方面方法而脱颖而出,使其成为治疗武器库中的宝贵补充。
生化分析
Biochemical Properties
Safinamide mesylate interacts with various enzymes and proteins in the body. It is a potent, selective, and reversible inhibitor of MAO-B . This inhibition of MAO-B reduces the degradation of dopamine, thereby increasing its availability. Safinamide mesylate also blocks voltage-dependent Na+ and Ca2+ channels . Furthermore, it inhibits the release of glutamate, a neurotransmitter involved in various neural signaling pathways .
Cellular Effects
Safinamide mesylate has significant effects on various types of cells and cellular processes. It influences cell function by modulating neurotransmitter levels and activity. By inhibiting MAO-B, it increases dopamine levels, which can influence cell signaling pathways . It also inhibits the release of glutamate, which can impact gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of safinamide mesylate involves several steps. It inhibits MAO-B, reducing the degradation of dopamine . It also blocks voltage-dependent Na+ and Ca2+ channels, which can affect the electrical activity of neurons . Additionally, it inhibits the release of glutamate .
Temporal Effects in Laboratory Settings
The effects of safinamide mesylate can change over time in laboratory settings. For example, it has been found to reduce the number of tremulous jaw movements induced by galantamine, pilocarpine, and pimozide in animal models .
Dosage Effects in Animal Models
The effects of safinamide mesylate can vary with different dosages in animal models. For instance, it has been observed to significantly reduce the number of tremulous jaw movements induced by galantamine, pilocarpine, and pimozide at a dose range of 5.0-10.0mg/kg .
Metabolic Pathways
Safinamide mesylate is involved in several metabolic pathways. The principal step in its metabolism is mediated by amidases, which produce safinamide acid . It is also metabolized to O-debenzylated safinamide and N-delkylated amine .
准备方法
合成路线和反应条件: 盐酸沙芬酰胺的合成通常以间氟苄基氯和对羟基苯甲醛为起始原料。该过程涉及多个步骤,包括醚化、醛胺缩合、还原、盐形成和精制。 最终产物以高纯度获得,达到 99.95% 以上 .
工业生产方法: 在工业环境中,盐酸沙芬酰胺的合成遵循类似的路线,但针对大规模生产进行了优化。 该工艺确保了高产率和纯度,使其适用于制药应用 .
化学反应分析
反应类型: 盐酸沙芬酰胺会发生各种化学反应,包括:
氧化: 该化合物可以氧化形成沙芬酰胺酸。
还原: 还原反应可以将盐酸沙芬酰胺转化为其相应的胺。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 在各种条件下使用卤素和亲核试剂等试剂.
主要生成物:
氧化: 沙芬酰胺酸。
还原: 沙芬酰胺胺。
取代: 盐酸沙芬酰胺的各种取代衍生物.
相似化合物的比较
Selegiline: Another monoamine oxidase type B inhibitor used in Parkinson’s disease treatment.
Rasagiline: Similar to selegiline, with additional neuroprotective properties.
Uniqueness of Safinamide Mesylate:
Dual Mechanism of Action: Unlike selegiline and rasagiline, safinamide mesylate combines monoamine oxidase type B inhibition with sodium and calcium channel modulation.
Neuroprotective Effects: Safinamide mesylate offers additional neuroprotection by inhibiting glutamate release, which is not observed with selegiline and rasagiline .
Safinamide mesylate stands out due to its multifaceted approach in treating Parkinson’s disease, making it a valuable addition to the therapeutic arsenal.
属性
IUPAC Name |
(2S)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2.CH4O3S/c1-12(17(19)21)20-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14;1-5(2,3)4/h2-9,12,20H,10-11H2,1H3,(H2,19,21);1H3,(H,2,3,4)/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOCHIUQOBQIAC-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80942414 | |
| Record name | Safinamide mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202825-46-5 | |
| Record name | Safinamide mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202825-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Safinamide mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202825465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Safinamide mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80942414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanamide, 2-[[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]amino]-, (2S)-, methanesulfonate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.665 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SAFINAMIDE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS90V3DTX0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



